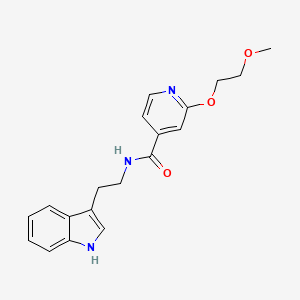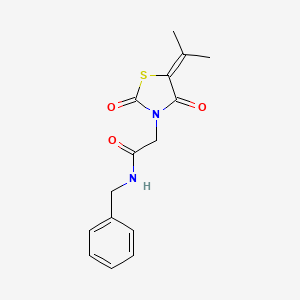
N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolidine derivatives can be synthesized through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiazolidine ring, a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom, would be a key structural feature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazolidine derivatives typically have notable medicinal and pharmaceutical properties .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
N-benzyl-2-(2,4-dioxo-5-(propan-2-ylidene)thiazolidin-3-yl)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds in this category have shown promising results in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays, highlighting their potential as antioxidant and anti-inflammatory agents (Koppireddi et al., 2013).
Antibacterial Activity
These compounds have also been explored for their antibacterial potential. Novel series of derivatives have been synthesized and demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibacterial agents (Borad et al., 2015).
Anticancer Activity
The anticancer activity of 4-thiazolidinones containing the benzothiazole moiety has been investigated, with several derivatives showing efficacy against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
α-Glucosidase Inhibitory Activity
The α-glucosidase inhibitory activity of this compound derivatives has been evaluated, with some compounds showing significant inhibition. This activity is relevant for the management of diabetes by modulating postprandial hyperglycemia (Koppireddi et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(2)13-14(19)17(15(20)21-13)9-12(18)16-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQVQJUASHCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)S1)CC(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

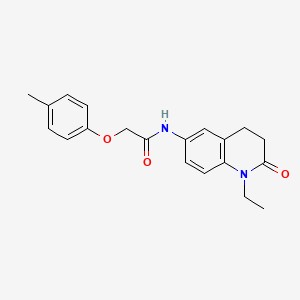
![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)

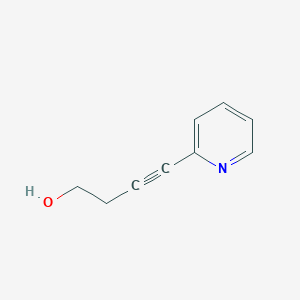
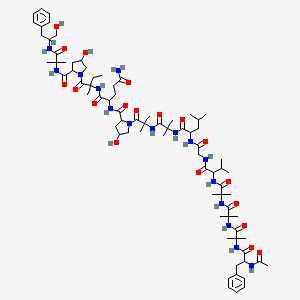

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)

![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)
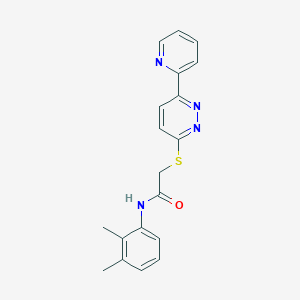
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
![5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2823374.png)

